![molecular formula C26H29ClN6O2 B2521550 7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898409-16-0](/img/structure/B2521550.png)

7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a purine derivative linked to a piperazine moiety, which is a structure of interest in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties. For instance, a series of purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis by disrupting the biosynthesis of peptidoglycan, which is essential for bacterial cell wall formation . These compounds have shown promising anti-mycobacterial activity, suggesting that the compound may also possess similar biological properties.

Synthesis Analysis

The synthesis of related purine-piperazine derivatives involves the use of advanced intermediates that are coupled with various carboxylic acid chloride derivatives or isocyanate partners . The synthesis route typically includes the formation of the purine core, followed by the attachment of the piperazine ring through appropriate functional groups. The specific synthesis details for the compound are not provided, but it can be inferred that similar synthetic strategies could be employed.

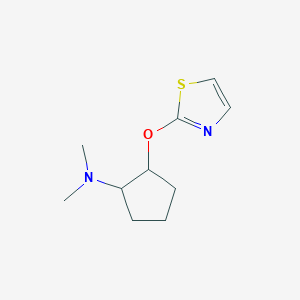

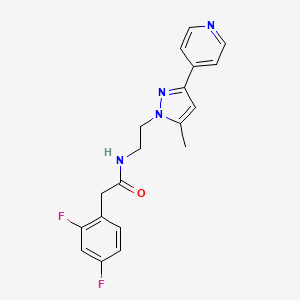

Molecular Structure Analysis

The molecular structure of purine-piperazine derivatives is characterized by the presence of a purine core linked to a piperazine ring. The purine moiety is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring, which can be substituted at various positions to modulate the compound's properties. The piperazine ring is a flexible, saturated six-membered ring containing nitrogen atoms that can engage in hydrogen bonding and other non-covalent interactions, which are important for the compound's biological activity .

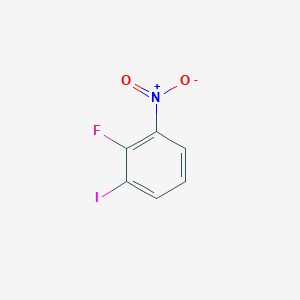

Chemical Reactions Analysis

The chemical reactivity of purine-piperazine derivatives can be influenced by the substituents on both the purine and piperazine moieties. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards nucleophilic or electrophilic attack. The specific compound may undergo reactions typical of purine derivatives, such as substitution or addition reactions at the purine ring, or reactions involving the piperazine nitrogen atoms .

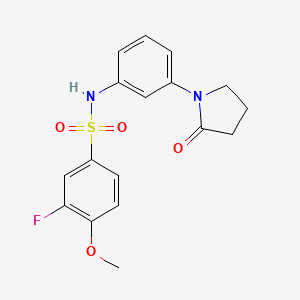

Physical and Chemical Properties Analysis

The physical and chemical properties of purine-piperazine derivatives are determined by their molecular structure. These compounds typically exhibit good solubility in polar solvents due to the presence of nitrogen atoms and potential hydrogen bond donors and acceptors. The spectroscopic properties, such as IR, NMR, and UV-Visible spectra, can be used to characterize these compounds and confirm their structure. Computational methods like Density Functional Theory (DFT) can provide insights into the electronic properties, such as the energy of the frontier molecular orbitals and the energy gap, which are relevant for understanding the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research has focused on the development of derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity, showcasing the xanthene derivatives' vasodilatory activity and potential as Phosphodiesterase 3 inhibitors. Significant activity was observed in compounds with electron-withdrawing groups, indicating their potential as potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Cardiovascular Activity

A study on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed compounds displaying strong prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

A series of derivatives was synthesized and evaluated for antihistaminic activity, with some showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).

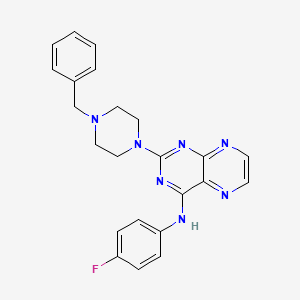

Psychotropic Activity

Research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones aimed at identifying potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) demonstrated that modifications in arylalkyl/allyl substituent positions can lead to new serotonin ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Antimycobacterial Activity

A study on purine linked piperazine derivatives synthesized to target MurB in Mycobacterium tuberculosis found a cluster of analogues with promising activity, offering insights into the development of new antituberculosis agents (Konduri et al., 2020).

Wirkmechanismus

Target of action

The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .

Biochemical pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing piperazine often interact with a variety of receptors and enzymes, potentially affecting multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical structure. Piperazine derivatives, for example, are known to have good bioavailability and can cross the blood-brain barrier .

Result of action

The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Given the presence of a piperazine moiety, it’s possible that the compound could have effects on the central nervous system, among other potential effects .

Eigenschaften

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-4,5-dihydropurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(18-20-11-5-6-12-21(20)27)25(28-23)32-16-14-31(15-17-32)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,22-23H,7,10,13-18H2,1H3,(H,29,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMDYGKJBDUWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)

![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)